

Potential reasons for discrepancies between preclinical and clinical outcomes of Luvadaxistat

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Compound of Interest

Compound Name: Luvadaxistat

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Technical Support Center: Luvadaxistat Preclinical and Clinical Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Luvadaxistat**. The information is designed to address potential reasons for discrepancies between preclinical and clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Luvadaxistat**?

Luvadaxistat is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). [1] DAAO is responsible for the breakdown of D-serine, a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1] By inhibiting DAAO, **Luvadaxistat** increases the levels of D-serine in the brain, particularly in the cerebellum where DAAO is highly expressed.[1] This enhancement of D-serine levels is intended to potentiate NMDA receptor signaling, which is hypothesized to be hypofunctional in schizophrenia.[1]

Q2: What were the key findings from preclinical studies of **Luvadaxistat**?

Preclinical studies in rodent models of schizophrenia showed promising results. **Luvadaxistat** demonstrated efficacy in improving cognitive deficits in tasks such as the attentional set-shifting task (ASST), a rodent analog of the Wisconsin Card Sorting Test used to assess executive function in humans.[1] It also ameliorated social interaction deficits in mouse models.[1][2] Furthermore, administration of **Luvadaxistat** led to a dose- and time-dependent increase in D-serine levels in the cerebellum, plasma, and cerebrospinal fluid (CSF) of rodents.[1]

Q3: What were the outcomes of the key clinical trials for **Luvadaxistat** in schizophrenia?

Two key Phase 2 clinical trials, INTERACT and ERUDITE, evaluated **Luvadaxistat** for cognitive impairment associated with schizophrenia (CIAS).

- INTERACT (NCT03382639): This study did not meet its primary endpoint of improving negative symptoms. However, it showed a statistically significant improvement in secondary cognitive endpoints as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) and the Schizophrenia Cognition Rating Scale (SCoRS) at the 50 mg dose.[3][4][5]
- ERUDITE (NCT05182476): This follow-up study was designed to confirm the pro-cognitive effects observed in INTERACT. However, it failed to meet its primary endpoint for improving cognitive impairment.[6][7][8][9] The development of **Luvadaxistat** for this indication was subsequently discontinued.[7]

Q4: What are the potential reasons for the discrepancy between the INTERACT and ERUDITE trial results?

The failure of the ERUDITE trial to replicate the positive cognitive signals from the INTERACT study was attributed to several factors, including:

- High variability in cognitive measures: The cognitive assessments in the patient population showed significant variability, making it difficult to detect a consistent drug effect.[6][8][9][10]
- Potential imbalance in baseline characteristics: There may have been differences in the baseline characteristics of the subjects enrolled across the treatment and placebo groups, which could have confounded the results.[6][8][9][10]

Troubleshooting Guides

Issue 1: Difficulty replicating pro-cognitive effects seen in preclinical models in a clinical setting.

Potential Causes and Troubleshooting Steps:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:
 - Problem: The relationship between drug concentration and target engagement (DAAO inhibition and D-serine elevation) may differ significantly between rodents and humans. **Luvadaxistat** has been shown to have slow binding kinetics, leading to sustained DAAO inhibition that might not be fully predicted by its plasma half-life.[11]
 - Troubleshooting: Conduct thorough PK/PD modeling to compare plasma and CSF drug concentrations and D-serine levels between species. Ensure that the doses selected for clinical trials achieve a similar level of target engagement in the human brain as the efficacious doses in preclinical models. A study in healthy volunteers did show dose-dependent increases in plasma and CSF D-serine levels with **Luvadaxistat**. [12]
- "Inverted-U" Dose-Response:
 - Problem: The pro-cognitive effects of NMDA receptor modulators often follow an "inverted-U" shaped dose-response curve, where higher doses can be less effective or even detrimental. In the INTERACT study, the 50 mg dose showed a signal of efficacy, while higher doses (125 mg and 500 mg) did not.[5] Preclinical studies also suggested a leftward shift in the efficacious dose with chronic administration.[1]
 - Troubleshooting: Employ a wide range of doses in early clinical development to fully characterize the dose-response relationship. Consider that the optimal dose for cognitive enhancement may be lower than the dose that produces maximal D-serine elevation. A study on mismatch negativity (a neurophysiological marker of auditory sensory memory) in patients with schizophrenia found that the lower 50 mg dose of **Luvadaxistat** showed favorable effects, which were not observed with the higher 500 mg dose.[13]
- Translational Validity of Preclinical Models:
 - Problem: The cognitive tasks used in rodents may not fully recapitulate the complex cognitive deficits observed in schizophrenia. While the attentional set-shifting task has

some translational validity, it primarily assesses one aspect of executive function.[1]

- Troubleshooting: Utilize a battery of preclinical tests that assess multiple cognitive domains relevant to schizophrenia. Consider the inherent limitations of animal models in capturing the full spectrum of human cognitive function and functional outcomes.

Issue 2: High variability in clinical trial cognitive data.

Potential Causes and Troubleshooting Steps:

- Patient Heterogeneity:
 - Problem: Schizophrenia is a heterogeneous disorder with significant variability in the severity and profile of cognitive impairment among patients.
 - Troubleshooting: Implement stringent patient selection criteria to enrich the study population for individuals with a specific level of cognitive impairment. Consider using biomarkers to identify patient subgroups that are more likely to respond to treatment.
- Practice Effects and Placebo Response:
 - Problem: Repeated cognitive testing can lead to practice effects, where performance improves due to familiarity with the tests. A significant placebo response can also mask a true drug effect.
 - Troubleshooting: Use cognitive test batteries with alternate forms to minimize practice effects. Employ a placebo run-in period to identify and exclude subjects with a high placebo response. The INTERACT study included a 14-day single-blind placebo run-in.[3]
- Measurement Tools:
 - Problem: The sensitivity and reliability of cognitive assessment tools can impact the ability to detect treatment effects.
 - Troubleshooting: Utilize well-validated and sensitive cognitive batteries like the Brief Assessment of Cognition in Schizophrenia (BACS). The BACS assesses verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[14] The

Schizophrenia Cognition Rating Scale (SCoRS) is an interview-based assessment of how cognitive deficits impact daily functioning.^[15]

Data Presentation

Table 1: Preclinical Dose-Dependent Increase in Cerebellar D-serine Levels in Rats

Luvadaxistat Dose (mg/kg, p.o.)	Time Post-Dose (hours)	Mean D-serine Level (nmol/g)	% Increase from Vehicle
Vehicle	2	~1.5	-
1	2	~2.0	~33%
3	2	~2.5	~67%
10	2	~3.0	~100%
Vehicle	6	~1.5	-
1	6	~2.5	~67%
3	6	~3.5	~133%
10	6	~4.0	~167%
Vehicle	10	~1.5	-
1	10	~2.5	~67%
3	10	~4.0	~167%
10	10	~4.5	~200%
Vehicle	24	~1.5	-
1	24	~1.8	~20%
3	24	~2.5	~67%
10	24	~3.0	~100%

Data are estimated from graphical representations in Fradley et al., 2023.^{[1][16]}

Table 2: Key Cognitive Outcomes from the Phase 2 INTERACT Study at Week 12

Treatment Group	N	BACS	p-value (one-sided vs. Placebo)	SCoRS	p-value (one-sided vs. Placebo)
		Composite Score (Change from Baseline)		Interviewer Total Score (Change from Baseline)	
Placebo	87	LS Mean: -0.08	-	LS Mean: -1.8	-
Luvadaxistat 50 mg	58	LS Mean: 0.22	0.031	LS Mean: -3.8	0.011
Luvadaxistat 125 mg	56	LS Mean: 0.04	Not Significant	LS Mean: -2.4	Not Significant
Luvadaxistat 500 mg	55	LS Mean: 0.01	Not Significant	LS Mean: -2.3	Not Significant

Data from Murthy et al., 2024.[3] BACS: Brief Assessment of Cognition in Schizophrenia; SCoRS: Schizophrenia Cognition Rating Scale; LS Mean: Least Squares Mean.

Experimental Protocols

1. Rodent Attentional Set-Shifting Task (ASST)

This task, analogous to the human Wisconsin Card Sorting Test, assesses cognitive flexibility in rodents.[1]

- Apparatus: A testing chamber with a starting compartment and two choice compartments, each containing a digging pot.
- Procedure:
 - Habituation and Training: Rats are habituated to the apparatus and trained to dig in pots for a food reward.

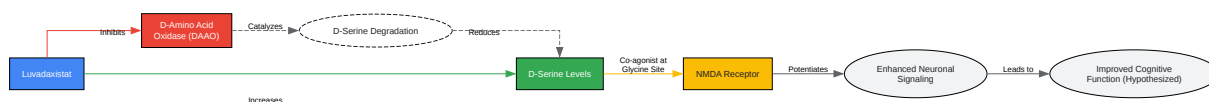
- Discrimination Phases: Rats learn to discriminate between different stimuli (e.g., digging media or odors) to find the reward. This establishes an "attentional set."
- Intra-Dimensional Shift (IDS): The specific stimuli are changed, but the relevant dimension (e.g., digging media) remains the same.
- Extra-Dimensional Shift (EDS): The previously irrelevant dimension (e.g., odors) becomes the new relevant dimension for finding the reward.
- Key Endpoint: The number of trials required to reach a criterion of consecutive correct choices, particularly during the EDS phase. An increased number of trials to criterion in the EDS phase compared to the IDS phase indicates cognitive inflexibility.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Luvadaxistat** Application: To induce a cognitive deficit, rats can be treated sub-chronically with PCP. **Luvadaxistat** is then administered to assess its ability to reverse this deficit.[\[1\]](#)

2. Rodent Social Interaction (SI) Test

This test evaluates social behavior, which can be impaired in animal models relevant to the negative symptoms of schizophrenia.[\[20\]](#)

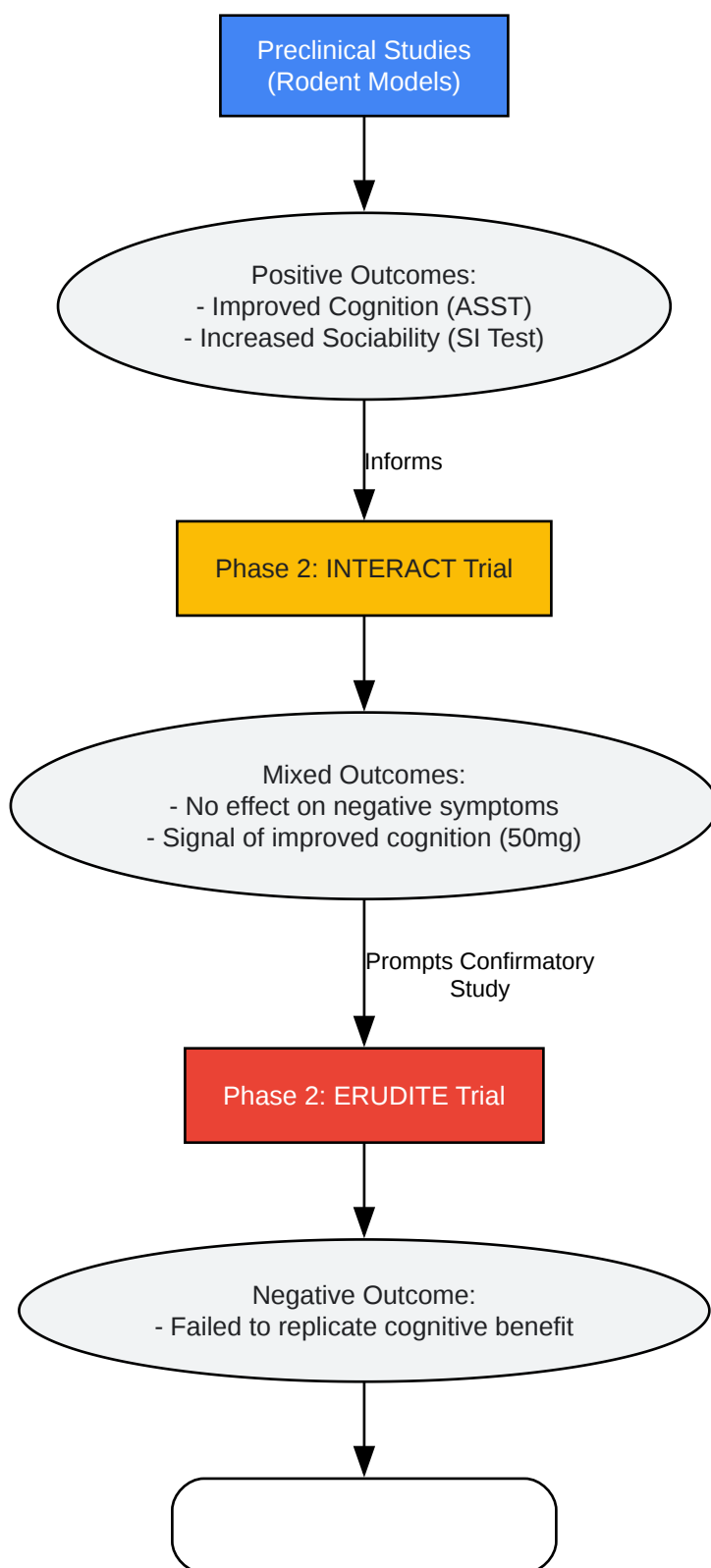
- Apparatus: A novel, clean cage.
- Procedure:
 - A "test" mouse is placed in the novel cage with an unfamiliar "stranger" mouse of the same sex.
 - The interaction between the two mice is video-recorded for a set period (e.g., 10 minutes).
 - An experienced observer, blind to the treatment conditions, scores the duration of active social behaviors (e.g., sniffing, following, grooming).
- Key Endpoint: The total time spent in active social interaction.
- **Luvadaxistat** Application: **Luvadaxistat** can be administered to mouse strains with known social deficits (e.g., BALB/c mice) or in models where social deficits are induced (e.g., maternal immune activation with Poly(I:C)) to assess its ability to improve sociability.[\[1\]](#)

Visualizations



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Caption: **Luvadaxistat**'s mechanism of action.



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Caption: **Luvadaxistat**'s development and outcome pathway.

Caption: Troubleshooting framework for translational discrepancies.

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